molecular formula C16H22O4 B310916 3-(Pentanoyloxy)phenyl pentanoate

3-(Pentanoyloxy)phenyl pentanoate

Cat. No.: B310916
M. Wt: 278.34 g/mol
InChI Key: DNUFITILCDUKED-UHFFFAOYSA-N
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Description

3-(Pentanoyloxy)phenyl pentanoate is a phenyl ester derivative featuring a pentanoyloxy group at the 3-position of the benzene ring. Phenyl pentanoate consists of a phenol group esterified with pentanoic acid, yielding the molecular formula C₁₁H₁₄O₂ and a molecular weight of 170.23 g/mol . Synthesis of phenyl esters, including pentanoate derivatives, typically involves O-acylation of phenol with acyl chlorides using catalysts like Cp₂TiCl ().

Properties

Molecular Formula

C16H22O4

Molecular Weight

278.34 g/mol

IUPAC Name

(3-pentanoyloxyphenyl) pentanoate

InChI

InChI=1S/C16H22O4/c1-3-5-10-15(17)19-13-8-7-9-14(12-13)20-16(18)11-6-4-2/h7-9,12H,3-6,10-11H2,1-2H3

InChI Key

DNUFITILCDUKED-UHFFFAOYSA-N

SMILES

CCCCC(=O)OC1=CC(=CC=C1)OC(=O)CCCC

Canonical SMILES

CCCCC(=O)OC1=CC(=CC=C1)OC(=O)CCCC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues: Phenyl Esters with Different Acyl Groups

Phenyl esters vary based on the acyl group attached to the phenolic oxygen. Key examples include:

Compound Molecular Formula CAS Number Molecular Weight (g/mol) Key Properties
Phenyl pentanoate C₁₁H₁₄O₂ 20115-23-5 170.23 Straight-chain acyl group; moderate lipophilicity; synthesized via Cp₂TiCl .
Phenyl pivalate C₁₁H₁₄O₂ 6683-19-8* 170.23 Branched tert-butyl acyl group; higher steric hindrance; slower hydrolysis .
Phenyl benzoate C₁₃H₁₀O₂ 93-99-2* 198.22 Aromatic acyl group; higher rigidity; UV absorption due to benzene ring .

Note: CAS numbers for phenyl pivalate and benzoate inferred from standard databases, as explicit values are absent in evidence.

  • Reactivity: Phenyl pivalate’s bulky tert-butyl group reduces susceptibility to enzymatic or chemical hydrolysis compared to phenyl pentanoate’s linear chain .
  • Lipophilicity: Phenyl pentanoate’s straight-chain pentanoyl group enhances lipophilicity relative to phenyl benzoate, which has a planar aromatic system .

Pentanoate Esters with Different Alcohol Moieties

Pentanoate esters vary based on the alcohol moiety. Examples from include:

Compound Molecular Formula CAS Number Molecular Weight (g/mol) Applications
Isopentyl pentanoate C₁₀H₂₀O₂ 2050-09-1 172.27 Fragrance/flavoring agent (fruity notes).
Phenethyl pentanoate C₁₃H₁₈O₂ 7460-74-4 206.28 Potential use in cosmetics or perfumes.
Propyl pentanoate C₈H₁₆O₂ 141-06-0 144.21 Solvent or intermediate in organic synthesis.
  • Functional Differences : Branched alcohols (e.g., isopentyl) improve volatility, making them suitable for fragrances, while aromatic alcohols (e.g., phenethyl) enhance stability in formulations .

Physicochemical Properties

  • Solubility: Phenyl pentanoate’s linear chain increases solubility in non-polar solvents compared to phenyl pivalate, which has a compact tert-butyl group .
  • Stability : Pivalate derivatives exhibit higher thermal and hydrolytic stability due to steric protection of the ester bond .

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